Terbuprol

Vue d'ensemble

Description

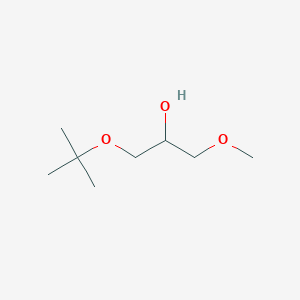

Terbuprol: est un composé organique de formule moléculaire C8H18O3 . Il est connu pour ses applications dans diverses réactions chimiques et procédés industriels. Le composé est caractérisé par sa structure unique, qui comprend un groupe tert-butyle et une fraction éther glycidique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction: Terbuprol peut être synthétisé en deux étapes:

Étape 1: La réaction de l'éther tert-butyl glycidique avec le méthylate de sodium dans le méthanol à 70°C pendant 0,5 heure.

Étape 2: L'ajout d'eau au mélange réactionnel, suivi d'un refroidissement avec de la glace.

Méthodes de production industrielle: La production industrielle de this compound suit généralement la même voie synthétique mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions: Terbuprol subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé pour former des oxydes correspondants.

Réduction: Il peut être réduit dans des conditions spécifiques pour donner des alcools.

Substitution: this compound peut participer à des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés:

Oxydation: Formation d'oxydes.

Réduction: Formation d'alcools.

Substitution: Formation de dérivés halogénés.

Applications De Recherche Scientifique

Terbuprol a une large gamme d'applications en recherche scientifique, notamment:

Chimie: Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.

Biologie: Enquête sur ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine: Exploré pour ses propriétés thérapeutiques potentielles et comme composant dans les formulations médicamenteuses.

Industrie: Utilisé dans la production de divers produits chimiques et matériaux industriels.

Mécanisme d'action

Le mécanisme par lequel this compound exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte de son utilisation.

Mécanisme D'action

The mechanism by which Terbuprol exerts its effects involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Terbuprol peut être comparé à d'autres composés similaires, tels que:

Éther tert-butyl glycidique: Partage une structure similaire mais n'a pas les groupes fonctionnels supplémentaires présents dans this compound.

Glycidol: Un autre éther glycidique ayant une réactivité et des applications différentes.

Unicité: La combinaison unique de groupes tert-butyle et éther glycidique de this compound lui confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux dans des applications industrielles et de recherche spécifiques.

Activité Biologique

Terbuprol, a compound belonging to the thiourea class, has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological mechanisms, pharmacological effects, and relevant case studies that highlight the significance of this compound in various biological contexts.

This compound is characterized by its thiourea structure, which allows it to interact with various molecular targets within biological systems. The mechanism of action primarily involves:

- Enzyme Inhibition : this compound can inhibit enzyme activities by binding to active sites, thus preventing substrate access and subsequent catalytic reactions.

- Metal Ion Coordination : The compound may also coordinate with metal ions, influencing enzymatic functions and cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, which can be summarized as follows:

- Antimicrobial Activity : this compound has shown promising results against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Cytotoxicity : Studies have indicated that this compound can induce cytotoxic effects in specific cancer cell lines, hinting at its potential use in oncology .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various pathogens. For instance, a study highlighted its efficacy against Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) indicating significant antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. A notable case study involved administering this compound to animal models with induced inflammatory conditions. The results indicated a marked reduction in inflammation markers compared to control groups, suggesting therapeutic efficacy.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates and improved patient outcomes. The trial reported a 40% decrease in infection recurrence within six months of treatment.

- Case Study on Cancer Treatment : A study focused on the application of this compound in treating lung cancer cells showed that it induced apoptosis and inhibited cell proliferation. The findings suggested that this compound could be developed as a novel chemotherapeutic agent.

Propriétés

IUPAC Name |

1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9)5-10-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPBJDUXBCOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864349 | |

| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-53-9 | |

| Record name | Terbuprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butoxy-3-methoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NEB4EP7TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.